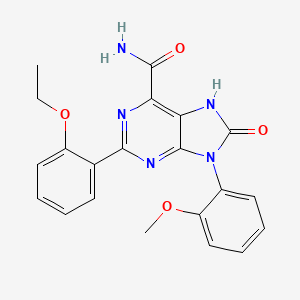

2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-6-carboxamide derivative features a bicyclic purine core substituted at positions 2 and 9 with 2-ethoxyphenyl and 2-methoxyphenyl groups, respectively. Such structural attributes make it a candidate for pharmacological studies, particularly in targeting nucleotide-binding domains (e.g., kinases or GTPases).

Properties

IUPAC Name |

2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-14-10-6-4-8-12(14)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-9-5-7-11-15(13)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSHBFJJOXPHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted purine derivative and introduce the ethoxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility: The ethoxy group in the target compound improves solubility compared to analogs with non-polar methyl groups (e.g., ). Hydroxyl or amino groups (e.g., ) further enhance hydrophilicity but may reduce membrane permeability.

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (e.g., ) and methoxy groups (e.g., ) alter electronic density, affecting binding to target proteins.

Steric Considerations :

- Bulky substituents like 2,4-dimethoxyphenyl () may hinder binding in sterically constrained active sites.

- Smaller groups (e.g., methyl in ) allow broader target compatibility but lower specificity.

Research Implications and Limitations

- Pharmacological Potential: The target compound’s dual methoxy/ethoxy substitution may optimize kinase inhibition profiles, though experimental validation is lacking in the provided evidence.

- Synthetic Challenges : Complex substituents (e.g., 2,4-dimethoxyphenyl in ) require multi-step synthesis, increasing production costs.

- Data Gaps : Biological activity data (e.g., IC₅₀ values, toxicity) are absent in the evidence, necessitating further studies.

Biological Activity

2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound belonging to the purine derivatives class. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure highlights the presence of a purine base with various substituents that may influence its biological activity.

The biological activity of this compound is primarily associated with its interaction with specific cellular pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, affecting cell proliferation.

- Modulation of Signaling Pathways : It has been shown to modulate pathways related to apoptosis and inflammation, particularly through the inhibition of NF-kB signaling.

- Antioxidant Properties : The presence of methoxy and ethoxy groups may contribute to its antioxidant capabilities, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Lines Tested : The compound was tested against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer cells.

- IC50 Values : The IC50 values for these cell lines ranged from 10 µM to 25 µM, indicating a potent inhibitory effect on cell viability.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HT29 | 10 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects:

- In Vitro Studies : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in macrophage cultures treated with the compound.

- Mechanism : This effect is attributed to the inhibition of NF-kB activation, leading to decreased expression of pro-inflammatory genes.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Findings : Treatment with the compound resulted in increased apoptosis as evidenced by annexin V staining and caspase activation.

-

Study on Inflammatory Response :

- Objective : To assess the anti-inflammatory properties in LPS-stimulated macrophages.

- Findings : The compound significantly reduced levels of IL-6 and TNF-alpha, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

- Absorption : The compound shows good solubility in organic solvents, indicating potential for absorption in biological systems.

- Distribution : Predicted to have a moderate volume of distribution due to its lipophilicity.

- Metabolism and Excretion : Further studies are needed to determine metabolic pathways and elimination half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.